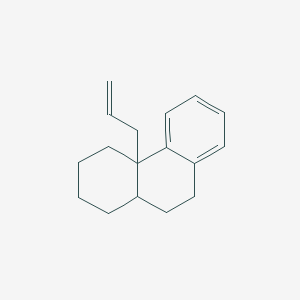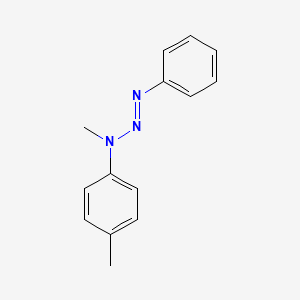
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a triazene group, which consists of three nitrogen atoms connected by double and single bonds, and substituted phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene typically involves the reaction of aniline derivatives with nitrosating agents. One common method is the diazotization of 4-methylaniline followed by coupling with phenylhydrazine. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the desired triazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of reaction parameters, such as temperature, pH, and reactant concentrations, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted triazene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. The triazene group can also undergo metabolic activation to generate reactive intermediates that contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Uniqueness
(1E)-3-Methyl-3-(4-methylphenyl)-1-phenyltriaz-1-ene is unique due to its specific triazene structure and the presence of both methyl and phenyl substituents. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
115818-32-1 |
|---|---|
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
N,4-dimethyl-N-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3/c1-12-8-10-14(11-9-12)17(2)16-15-13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clave InChI |
NRVKJQWXHUEJPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


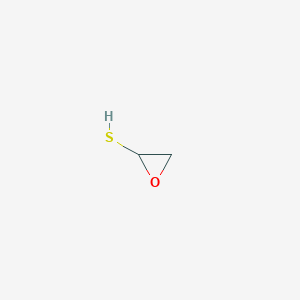
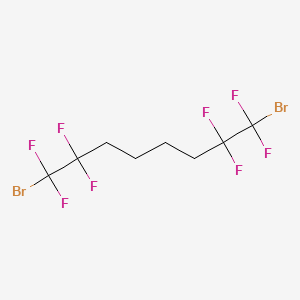
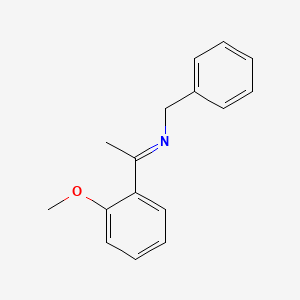


![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
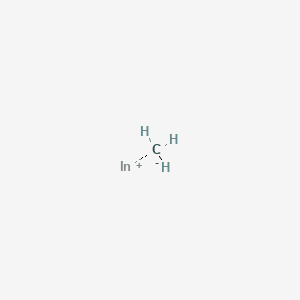

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
